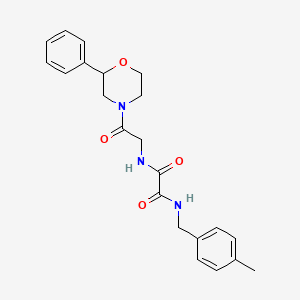
N1-(4-methylbenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may involve multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure and properties of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .科学的研究の応用
Quorum Sensing Inhibition
N1-(4-methylbenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide: has potential applications as a quorum sensing inhibitor. Quorum sensing is a mechanism of communication among bacteria, which they use to regulate gene expression in response to population density. By inhibiting quorum sensing, this compound could prevent bacterial coordination in processes like biofilm formation and virulence factor production, offering a novel approach to combat bacterial infections without contributing to antibiotic resistance .
Anti-biofilm Formation
Related to its role as a quorum sensing inhibitor, this compound may also be effective in preventing biofilm formation. Biofilms are protective structures formed by bacteria that make them more resistant to antibiotics. By disrupting the communication pathways necessary for biofilm formation, this compound could enhance the effectiveness of existing antibiotics .
Selective Gram-negative Bacterial Targeting
The compound’s selective inhibition properties could be particularly useful against Gram-negative bacteria. These bacteria are known for their robust outer membrane, which often renders them impervious to many antibiotics. Targeting the quorum sensing system specific to Gram-negative bacteria could be a strategic way to develop new antibacterial therapies .
Drug Development Template
The structure of This compound could serve as a template for further drug development. Its ability to bind to bacterial communication systems with high affinity makes it a promising starting point for the synthesis of new compounds with enhanced biological activities .
Synthesis of Heterocycles
This compound may be used in the synthesis of various heterocyclic compounds. Heterocycles are rings of atoms of at least two different elements, and they are prevalent in many pharmaceuticals. The compound’s structure could facilitate the creation of new heterocycles with potential therapeutic applications .
Pharmacological Research
Given its potential biological activities, this compound could be a subject of pharmacological research. Studies could explore its efficacy, pharmacokinetics, and safety profile to determine its suitability as a therapeutic agent. This research could lead to the development of new medications for treating bacterial infections .
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-16-7-9-17(10-8-16)13-23-21(27)22(28)24-14-20(26)25-11-12-29-19(15-25)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXKPSHFOWQCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

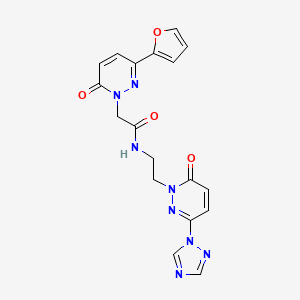
![1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2865507.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2865509.png)
![(5-chlorothiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2865510.png)
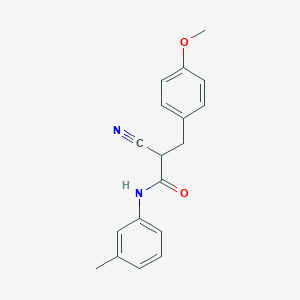
![N1-(benzo[d]thiazol-2-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2865513.png)
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2865516.png)
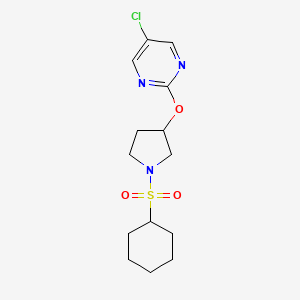
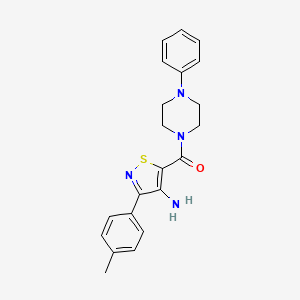

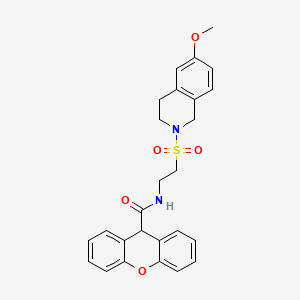
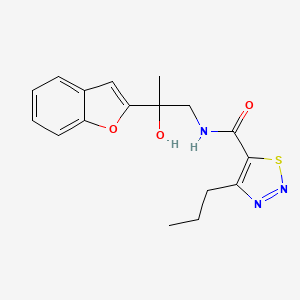

![3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B2865528.png)